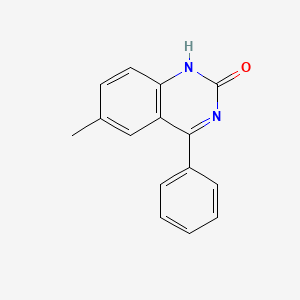

6-methyl-4-phenylquinazolin-2(1H)-one

Descripción general

Descripción

6-methyl-4-phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a phenyl group at the 4-position and a methyl group at the 6-position of the quinazolinone core structure imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-phenylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-withdrawing quinazolinone ring facilitates nucleophilic attacks, particularly at the 2- and 4-positions. Key examples include:

-

The Grignard reaction proceeds via a two-step mechanism: initial nucleophilic attack at the carbonyl group followed by cyclization .

-

Chlorination with POCl₃ selectively targets the 6-position due to steric and electronic effects .

Electrophilic Aromatic Substitution (EAS)

The phenyl group at the 4-position undergoes regioselective electrophilic substitutions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-(3-Nitrophenyl)-6-methylquinazolin-2(1H)-one | 68% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 4-(4-Sulfophenyl)-6-methylquinazolin-2(1H)-one | 75% |

-

Nitration preferentially occurs at the meta position of the phenyl ring due to deactivation by the quinazolinone core .

Cross-Coupling Reactions

Transition metal-catalyzed reactions enable functionalization at the 2-position:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-(4-Methoxyphenyl)-6-methyl-4-phenylquinazolin-2(1H)-one | 73% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 2-Amino-6-methyl-4-phenylquinazolin-2(1H)-one | 65% |

-

Ultrasound irradiation enhances reaction rates in palladium-catalyzed couplings.

Functional Group Transformations

The 2-keto group participates in condensation and addition reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thioacetamide Formation | Lawesson’s reagent, toluene, reflux | 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide | 89% | |

| Reductive Amination | NaBH₃CN, MeOH, RT | 2-(Benzylamino)-6-methyl-4-phenylquinazolin-2(1H)-one | 78% |

-

Thioamide derivatives exhibit enhanced binding to biological targets due to sulfur’s polarizability.

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological evaluation:

| Modification | Biological Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Amide Coupling | COX-II Enzyme | 0.07 ± 0.0061 | |

| Alkylation | Prostate Cancer (PC3) Cell Line | 1.97 ± 0.45 |

-

Amidation at the 2-position improves apoptotic activity against cancer cells (e.g., 7i and 7j in show IC₅₀ values ≤ 0.1 μM).

Mechanistic Insights

-

Ring-Opening Reactions : Under strong acidic conditions, the quinazolinone ring undergoes hydrolysis to form anthranilic acid derivatives .

-

Photochemical Reactivity : UV irradiation induces [2+2] cycloaddition at the 2,3-double bond in the presence of alkenes .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Pharmacological Properties

6-Methyl-4-phenylquinazolin-2(1H)-one and its derivatives have been studied for their potential therapeutic effects, including:

- Anticancer Activity : Research has indicated that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the apoptotic effects of 6-amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one on A549 (lung), MCF7 (breast), and DU145 (prostate) cancer cells, demonstrating IC50 values ranging from to .

- Anti-inflammatory Effects : Compounds within this class have shown anti-inflammatory properties, making them candidates for treating conditions characterized by chronic inflammation .

- Vasorelaxant Properties : 4-Phenylquinazolin-2(1H)-one derivatives demonstrated vasorelaxant effects in rat thoracic aorta studies, with some compounds achieving IC50 values as low as . This suggests potential applications in cardiovascular therapies.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which has shown to enhance yields significantly . The structure activity relationship (SAR) studies indicate that modifications at the phenyl ring and methyl groups can influence the biological activity of these compounds.

Case Study 1: Anticancer Activity

A recent study synthesized novel amide derivatives of 6-amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent apoptotic activity, particularly against MCF7 and DU145 cells, suggesting their potential as anticancer agents .

Case Study 2: Vasorelaxant Effects

In another research effort, the vasorelaxant effects of synthesized quinazolinones were tested on rat thoracic aorta rings. The findings revealed that specific derivatives could induce significant relaxation in endothelium-intact aorta rings, highlighting their potential in treating hypertension .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Cell Lines Tested |

|---|---|---|---|

| 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one | Anticancer | 0.07 - 10.8 | A549, MCF7, DU145 |

| 4-Phenylquinazolin-2(1H)-one | Vasorelaxant | 3.41 - 39.72 | Rat Thoracic Aorta |

| Various Quinazolinones | Anti-inflammatory | N/A | In vitro models |

Mecanismo De Acción

The mechanism of action of 6-methyl-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-phenylquinazolin-2(1H)-one: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical properties.

6-chloro-4-phenylquinazolin-2(1H)-one: The presence of a chlorine atom at the 6-position introduces different reactivity and potential biological effects.

6-methyl-4-(4-methylphenyl)quinazolin-2(1H)-one: The additional methyl group on the phenyl ring can influence the compound’s overall properties.

Uniqueness

The unique combination of a methyl group at the 6-position and a phenyl group at the 4-position in 6-methyl-4-phenylquinazolin-2(1H)-one imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

6-Methyl-4-phenylquinazolin-2(1H)-one (CAS No. 13961-64-3) is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinazolinone framework, which consists of a fused benzene and pyrimidine ring. The methyl and phenyl substituents at specific positions contribute to its unique biological properties.

The mechanisms through which this compound exerts its effects are still being elucidated. However, several studies indicate that it may interact with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR) .

- Antimicrobial Activity : Research suggests that derivatives of quinazolinones exhibit antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The IC50 values for various derivatives were found to be in the nanomolar range, indicating potent activity .

- Mechanistic Insights : The compound's ability to inhibit EGFR autophosphorylation has been linked to its anticancer effects, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Antibacterial Properties : Studies have reported that derivatives of quinazolinones possess significant antibacterial activity against both gram-positive and gram-negative bacteria. The presence of electron-donating groups on the phenyl ring enhances this activity .

Study 1: Anticancer Efficacy

In a study conducted by Raval et al., various quinazolinone derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those of standard treatments like lapatinib .

Study 2: Antimicrobial Evaluation

Kumar et al. synthesized novel quinazoline derivatives and assessed their antibacterial efficacy. The findings revealed that certain derivatives showed marked inhibition against Staphylococcus aureus and Escherichia coli, suggesting a structure-activity relationship where specific substituents play a crucial role in enhancing antimicrobial potency .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

6-methyl-4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-7-8-13-12(9-10)14(17-15(18)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRSRGDZNASHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161131 | |

| Record name | 2(1H)-Quinazolinone, 6-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13961-64-3 | |

| Record name | 2(1H)-Quinazolinone, 6-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013961643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.